1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Description
Properties
IUPAC Name |
1-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S2/c19-15-5-6-16(27-15)28(25,26)23-11-9-22(10-12-23)18-17-13-3-1-2-4-14(13)21-24(17)8-7-20-18/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYASGFFSNBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex organic compound notable for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine ring and a tetrahydropyrazino[1,2-b]indazole moiety, which contributes to its unique biological profile. The presence of the chlorothiophene group enhances its interaction with biological targets.
Chemical Formula: C15H17ClN4O2S
Molecular Weight: 348.84 g/mol
IUPAC Name: 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Research indicates that compounds similar to 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity: Many indazole derivatives demonstrate the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for neurological disorders and infections caused by urease-producing bacteria .
- Antifungal Activity: Studies have shown that related indazole compounds possess significant antifungal properties against strains like Candida albicans and Candida glabrata, suggesting potential applications in treating fungal infections .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. The results indicate that it shows promising activity against both bacterial and fungal strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Moderate to strong | |
| Candida glabrata | Moderate | |
| Escherichia coli | Weak | |
| Staphylococcus aureus | Moderate |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines demonstrate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical cancer) | 25 | Cytotoxic |
| MCF7 (Breast cancer) | 30 | Cytotoxic |
| NIH3T3 (Normal fibroblast) | >100 | Non-cytotoxic |
Case Studies
Several studies have highlighted the biological significance of the compound:
- Anticandidal Evaluation: A study investigated the anticandidal activity of various indazole derivatives, including those with similar structures to the target compound. Results indicated that certain derivatives were effective against resistant strains of C. glabrata, paving the way for new antifungal therapies .
- Enzyme Inhibition Studies: Inhibitory effects on AChE were observed in derivatives related to the compound. These findings suggest potential applications in treating Alzheimer's disease and other cognitive disorders .
- Synthesis and Biological Evaluation: Recent work involved synthesizing novel pyrazino[1,2-b]indazoles through cascade cyclization methods. These compounds exhibited significant antifungal activities and may serve as leads for further drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing the indazole nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like penicillin .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1 | 15 |
| 2 | 18 |
| 3 | 12 |
| Penicillin | 30 |
Anticancer Potential
Indazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have been shown to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells . This mechanism makes them potential candidates for developing new anticancer therapies.
Neuropharmacological Effects
Given the piperazine moiety's presence, compounds like this one may exhibit neuropharmacological effects. Research indicates that piperazine derivatives can act on serotonin receptors, suggesting potential applications in treating anxiety and depression .
Case Studies
- Antimicrobial Evaluation : A study evaluated several indazole-based compounds for their antibacterial activity using disc diffusion methods. The results highlighted that compounds with thiophene and sulfonamide groups had enhanced activity against gram-positive and gram-negative bacteria .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that strong interactions occur between the compound and target proteins involved in cancer progression and microbial resistance .
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this class of compounds, making them suitable candidates for further development in drug formulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares structural motifs with several analogs, particularly in its piperazine-sulfonyl linkage and fused heterocyclic systems. Key comparisons include:
Table 1: Structural Comparison of Key Compounds
Key Functional Group Analysis
- Sulfonyl Linker: Present in all compounds, this group facilitates hydrogen bonding and enhances solubility.
- Piperazine/Piperidine Rings : Piperazine in the target compound and compounds allows conformational flexibility, whereas piperidine in restricts rotation, possibly affecting binding pocket interactions .
- Halogenated Substituents : The 5-chlorothiophene (target) and 4-chlorophenyl () groups suggest shared strategies for enhancing binding via halogen bonds or hydrophobic interactions.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The 5-chlorothiophen-2-yl group in the target compound likely increases logP compared to the dimethylimidazole analog (), which may improve blood-brain barrier penetration.
- Metabolic Stability: Trifluoromethyl groups () are known to resist oxidative metabolism, whereas methyl groups on imidazole () might slow CYP450-mediated degradation.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and intermediates for synthesizing 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazinoindazole core via cyclization of substituted hydrazines with ketones or aldehydes under microwave-assisted conditions to enhance reaction efficiency .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Sulfonylation of the 5-chlorothiophene group using sulfonyl chlorides, optimized with base catalysts (e.g., triethylamine) to minimize side reactions .
- Key Intermediates : 7,8,9,10-tetrahydropyrazino[1,2-b]indazole, 5-chlorothiophene-2-sulfonyl chloride, and tert-butyl piperazine-1-carboxylate (Boc-protected intermediate for regioselective coupling).
Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the pyrazinoindazole core and sulfonyl-piperazine linkage. Aromatic proton signals in the δ 7.5–8.5 ppm range validate thiophene sulfonation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur content .
- HPLC-PDA : Purity assessment using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA), monitoring at 254 nm for aromatic systems .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to piperazine-containing inhibitors. Use in silico docking (AutoDock Vina) to predict binding affinity to targets like PI3K or serotonin receptors .
- In Vitro Assays :
- Enzymatic inhibition assays (e.g., fluorescence-based ATPase activity for kinases).
- Cell viability screens (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Positive Controls : Include reference inhibitors (e.g., Wortmannin for PI3K) to validate assay conditions .
Advanced Research Questions
Q. What computational strategies optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model variables (temperature, solvent polarity, catalyst loading). For example, central composite design (CCD) can optimize sulfonylation yield by balancing steric effects and reaction kinetics .
- Machine Learning (ML) : Train ML models (e.g., random forest) on historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF) for coupling steps, reducing trial-and-error experimentation .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to quantify heterogeneity (I statistic). Adjust for batch effects (e.g., solvent purity, cell passage number) via multivariate regression .
- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) to validate target modulation in live cells .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Fragment-Based Drug Design : Synthesize analogs with modifications to the sulfonyl-piperazine group (e.g., replacing chlorine with fluorine) and assess changes in IC against target enzymes .
- Cryo-EM/X-Ray Crystallography : Resolve co-crystal structures with biological targets (e.g., kinase domains) to identify critical hydrogen bonds or hydrophobic interactions. For example, piperazine sulfonamide groups often occupy ATP-binding pockets in kinases .
- Free Energy Perturbation (FEP) : Use molecular dynamics simulations to calculate relative binding free energies of analogs, guiding prioritization of synthetic efforts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
